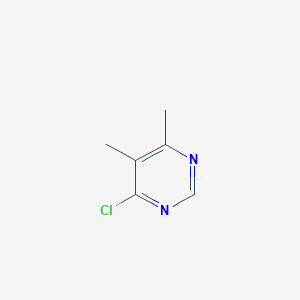

4-Chloro-5,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRSZADMKJVGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503975 | |

| Record name | 4-Chloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67434-65-5 | |

| Record name | 4-Chloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5,6-dimethylpyrimidine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5,6-dimethylpyrimidine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. With the CAS Number 67434-65-5 and the IUPAC name This compound , this compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 67434-65-5 | Internal Data |

| IUPAC Name | This compound | Internal Data |

| Molecular Formula | C₆H₇ClN₂ | Internal Data |

| Molecular Weight | 142.59 g/mol | Internal Data |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically proceeds via the chlorination of the corresponding hydroxypyrimidine precursor, 5,6-dimethylpyrimidin-4-ol. This transformation is a cornerstone of pyrimidine chemistry, and while various chlorinating agents can be employed, phosphorus oxychloride (POCl₃) remains the most prevalent and effective reagent for this purpose.[1][2]

Rationale for Synthetic Strategy

The choice of phosphorus oxychloride is dictated by its high reactivity and its dual role as both a reagent and a solvent in many cases, driving the reaction to completion. The mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting a higher yield.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the chlorination of hydroxypyrimidines.[1][3][4]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend 5,6-dimethylpyrimidin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Under a nitrogen atmosphere, slowly add N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.

Step 2: Chlorination Reaction

-

After the addition of DIPEA is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Caption: Synthesis workflow for this compound.

Purification Strategies

The purity of this compound is critical for its use in subsequent synthetic steps, particularly in the context of drug development where impurity profiles are strictly controlled.

Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be screened to find the optimal system.

Column Chromatography: For the removal of closely related impurities, silica gel column chromatography is the method of choice. A solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The separation can be monitored by TLC to collect the fractions containing the pure product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~7.2 ppm (s, 1H): This singlet corresponds to the aromatic proton at the C2 position of the pyrimidine ring.

-

δ ~2.5 ppm (s, 3H): This singlet is attributed to the methyl protons at the C6 position.

-

δ ~2.3 ppm (s, 3H): This singlet corresponds to the methyl protons at the C5 position.

The simplicity of the predicted spectrum, with three distinct singlets, is a key identifier for this symmetrical molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~165 ppm: Corresponds to the C4 carbon bearing the chlorine atom.

-

δ ~160 ppm: Attributed to the C6 carbon.

-

δ ~158 ppm: Corresponds to the C2 carbon.

-

δ ~125 ppm: Attributed to the C5 carbon.

-

δ ~23 ppm: Corresponds to the methyl carbon at the C6 position.

-

δ ~15 ppm: Corresponds to the methyl carbon at the C5 position.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[8] Fragmentation patterns would likely involve the loss of a methyl group (M-15) and subsequent fragmentation of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

~3050 cm⁻¹: C-H stretching of the aromatic proton.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr). This makes it an exceptionally valuable intermediate for introducing a wide variety of functional groups onto the pyrimidine core, a common strategy in the design of kinase inhibitors and other therapeutic agents.[9][10]

Caption: Nucleophilic aromatic substitution on this compound.

Role as a Kinase Inhibitor Scaffold

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core structures of numerous approved kinase inhibitors.[11][12] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the hinge region of the kinase active site.

This compound provides a strategic starting point for the synthesis of such inhibitors. The chloro group at the C4 position can be readily displaced by various amines, alcohols, or thiols to introduce side chains that can extend into other pockets of the kinase active site, thereby modulating potency and selectivity. For instance, it can be envisioned as a key building block in the synthesis of analogues of successful pyrimidine-based kinase inhibitors like Dasatinib.[11]

Safety and Handling

As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis, well-defined reactivity, and the biological significance of the pyrimidine core make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. This guide has provided a comprehensive overview of its key properties, synthesis, characterization, and applications, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this important chemical intermediate.

References

- Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(2), 431-435.

- Google Patents. (2014). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. CN102659691B.

- IJERA. (2016). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine.

- Fisher Scientific. (2009).

- CymitQuimica. (2024).

- PubChem. 4-Chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2023).

- Fisher Scientific. (2011). Safety Data Sheet for 2-Chloro-4,6-dimethylpyrimidine.

- ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.

- ResearchGate. (2021).

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....

- MSU Chemistry. (n.d.). Mass Spectrometry.

- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.

- Pearson+. (n.d.).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Google Patents. (1999). Process for preparing 4,6-dichloro-pyrimidine. US6018045A.

- Google Patents. (1998). Process for the preparation of pure 4,6-dihloropyrimidine. US5723612A.

- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- IUCr. (2017).

- NC State University Libraries. (2021). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.

- ResearchGate. (n.d.). 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- YouTube. (2023).

- PubChem. 4-Amino-5-chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information.

- Oregon State University. (2022). 13 C NMR Chemical Shifts.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- PubMed Central. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents.

- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- SciSpace. (n.d.).

- ChemicalBook. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) IR2 spectrum.

- ChemicalBook. (n.d.). 4-CHLORO-2,6-DIMETHYLPYRIMIDINE(4472-45-1) 1H NMR.

- PubMed Central. (n.d.). 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.

- PubMed. (n.d.). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.

- PubMed. (n.d.). Structural, Spectroscopic, In Silico, And In Vitro Studies On 4-Amino-5-Chloro-2,6-Dimethylpyrimidine: A Potential Antimicrobial And Lung Cancer Drug.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijera.com [ijera.com]

- 6. researchgate.net [researchgate.net]

- 7. veterinaria.org [veterinaria.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 4-Chloro-5,6-dimethylpyrimidine: A Technical Guide

Introduction

4-Chloro-5,6-dimethylpyrimidine stands as a pivotal heterocyclic building block in medicinal chemistry and materials science. As a substituted pyrimidine, its structural framework is a precursor to a wide array of functionalized molecules with potential biological activity. The precise placement of the chloro- and dimethyl-substituents on the pyrimidine ring dictates its reactivity and physicochemical properties, making a thorough understanding of its molecular structure paramount for its effective use in research and development. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers a foundational understanding for compound verification and further synthetic endeavors.

Important Disclaimer: Use of Predicted Spectroscopic Data

As a Senior Application Scientist, I must emphasize that while these predicted spectra are valuable for preliminary identification and structural hypothesis, they are not a substitute for empirical data. Researchers should consider this guide a starting point and are strongly encouraged to acquire and validate this data experimentally before proceeding with critical applications in drug development or other scientific research. The methodologies described herein represent standard laboratory practices for such experimental verification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the substituent placement and the electronic environment of the pyrimidine core.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing one aromatic proton and two distinct methyl groups. The chemical shift of the lone pyrimidine proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.6 ppm | Singlet (s) | 1H | H2 (Aromatic) |

| ~2.5 ppm | Singlet (s) | 3H | C6-CH₃ |

| ~2.3 ppm | Singlet (s) | 3H | C5-CH₃ |

Expert Interpretation: The downfield shift of the H2 proton to approximately 8.6 ppm is characteristic of a proton on an electron-deficient aromatic ring, flanked by two nitrogen atoms. The two methyl groups, though attached to the same aromatic ring, are in slightly different chemical environments. The C6-methyl group is adjacent to a nitrogen atom, while the C5-methyl group is adjacent to both a carbon and the chloro-substituted carbon, resulting in distinct singlet signals. The absence of any splitting patterns (couplings) for all signals confirms their magnetic isolation from other protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and insight into their hybridization and electronic state.

| Predicted Chemical Shift (δ) | Carbon Assignment |

| ~163 ppm | C4 (C-Cl) |

| ~161 ppm | C6 |

| ~158 ppm | C2 |

| ~129 ppm | C5 |

| ~23 ppm | C6-CH₃ |

| ~15 ppm | C5-CH₃ |

Expert Interpretation: The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, C6) are significantly deshielded, appearing at the downfield end of the spectrum (~158-163 ppm). The C4 carbon, bearing the chlorine atom, is expected to be the most downfield. The C5 carbon, substituted with a methyl group, is the most shielded of the ring carbons. The two methyl carbons are observed in the aliphatic region, with their distinct chemical shifts reflecting the different electronic environments at the C5 and C6 positions.

Diagram: NMR Structural Assignment

Caption: Predicted NMR assignments for this compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3050 cm⁻¹ | C-H Stretch | Aromatic C-H |

| ~2950-2850 cm⁻¹ | C-H Stretch | Methyl (CH₃) groups |

| ~1580-1550 cm⁻¹ | C=N Stretch | Pyrimidine ring |

| ~1450-1400 cm⁻¹ | C=C Stretch | Pyrimidine ring |

| ~1380 cm⁻¹ | C-H Bend | Methyl (CH₃) groups |

| ~1100-1000 cm⁻¹ | C-Cl Stretch | Aryl-Chloride |

Expert Interpretation: The IR spectrum is expected to be dominated by vibrations characteristic of the substituted pyrimidine ring and the methyl groups. The aromatic C-H stretch appears at a lower frequency than typical aromatic compounds due to the electron-withdrawing nature of the ring nitrogens. The strong absorptions in the 1600-1400 cm⁻¹ region are highly characteristic of the pyrimidine ring's C=N and C=C stretching vibrations.[1] The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically around 1100-1000 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge) | Predicted Identity | Isotopic Pattern |

| 142 / 144 | [M]⁺ (Molecular Ion) | ~3:1 ratio (due to ³⁵Cl/³⁷Cl) |

| 127 / 129 | [M - CH₃]⁺ | ~3:1 ratio |

| 107 | [M - Cl]⁺ | Single peak |

| 80 | [M - Cl - HCN]⁺ | Single peak |

Expert Interpretation: The molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom. The primary fragmentation pathways would likely involve the loss of a methyl radical ([M - CH₃]⁺) and the loss of a chlorine radical ([M - Cl]⁺). Subsequent fragmentation of the [M - Cl]⁺ ion could involve the elimination of a neutral molecule of hydrogen cyanide (HCN), a common fragmentation pattern for nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 80.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted EI-MS fragmentation pathway.

IV. Experimental Protocols

To obtain empirical data for this compound, the following standard operating procedures are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

-

Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

-

Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) and a longer total acquisition time will be necessary compared to ¹H NMR.

-

Protocol 2: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Protocol 3: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

The most common method for a stable, solid organic compound is via a direct insertion probe or by coupling the mass spectrometer to a Gas Chromatograph (GC-MS).

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the MS source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

V. Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The in silico data for NMR, IR, and MS collectively offer a detailed structural fingerprint that aligns with theoretical expectations for a molecule of this constitution. The provided protocols offer a clear pathway for researchers to obtain and verify this crucial analytical data in a laboratory setting. Such empirical validation is a cornerstone of scientific integrity and is essential for advancing the application of this versatile chemical intermediate in drug discovery and beyond.

References

-

NMR Prediction Tool: NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Link]

-

IR & Mass Spec Prediction: Cheminfo.org: A platform for chemical informatics. [Link]

-

General IR Spectroscopy of Pyrimidines: S. L. Srivastava, et al. (1984). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 23(3), 335-343. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5,6-dimethylpyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. As a key intermediate or a potential active ingredient, a thorough understanding of its physicochemical properties is paramount for robust formulation development, analytical method development, and ensuring product efficacy and safety. This guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility of this compound, as well as a systematic approach to evaluating its stability under various stress conditions, including pH, temperature, and light. This document is intended to serve as a practical resource for scientists, enabling them to design and execute scientifically sound experiments to characterize this molecule.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to a viable product is paved with meticulous characterization. For a molecule like this compound, its solubility and stability are not mere data points; they are critical determinants of its fate in a biological system and its viability as a commercial product.

-

Solubility dictates the bioavailability of a drug candidate and the homogeneity of a formulation. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. In agrochemicals, it affects the compound's dispersal and interaction with the target.

-

Stability is a measure of a compound's resilience to degradation. An unstable compound can lose its potency, generate toxic byproducts, and have a shortened shelf-life.

This guide will provide the foundational knowledge and experimental frameworks to comprehensively assess these two critical attributes of this compound.

Solubility Profiling: Beyond a Single Number

Determining the solubility of this compound is the first step in understanding its behavior in various media. A comprehensive solubility profile across a range of solvents is essential for downstream applications.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar pyrimidine ring with nitrogen atoms and a halogen substituent, combined with non-polar methyl groups, suggests that this compound will exhibit a nuanced solubility profile. While related compounds like 4,6-dimethylpyrimidine show moderate water solubility and good solubility in polar organic solvents, the chloro- substitution will influence this behavior.[1]

Experimental Workflow for Solubility Determination

A robust method for determining solubility is the equilibrium solubility method, which involves saturating a solvent with the compound and then quantifying the dissolved amount.

Caption: Workflow for Equilibrium Solubility Determination.

Selection of Solvents

The choice of solvents should be guided by the intended application. For pharmaceutical development, physiologically relevant media are crucial.

Table 1: Proposed Solvents for Solubility Screening

| Solvent System | Rationale |

| Deionized Water | Baseline aqueous solubility. |

| pH 1.2 HCl Buffer | Simulates gastric fluid. |

| pH 6.8 Phosphate Buffer | Simulates intestinal fluid. |

| Saline (0.9% NaCl) | Isotonic conditions. |

| Ethanol | Common co-solvent in formulations. |

| Propylene Glycol | Excipient used in liquid formulations. |

| Methanol | For understanding solubility in a polar protic organic solvent. |

| Acetonitrile | For understanding solubility in a polar aprotic organic solvent. |

| Dichloromethane | For assessing solubility in a non-polar organic solvent. |

Hypothetical Solubility Data

The following table presents a plausible solubility profile for this compound based on the properties of similar molecules.

Table 2: Hypothetical Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Classification |

| Deionized Water | 1.5 | Sparingly soluble |

| pH 1.2 HCl Buffer | 2.0 | Sparingly soluble |

| pH 6.8 Phosphate Buffer | 1.4 | Sparingly soluble |

| Ethanol | 55.0 | Freely soluble |

| Methanol | 65.0 | Freely soluble |

| Acetonitrile | 30.0 | Soluble |

| Dichloromethane | 15.0 | Soluble |

Stability Assessment: Ensuring Molecular Integrity

A comprehensive stability profile is critical to de-risk a compound for further development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

General Handling and Storage

Based on safety data sheets for similar pyrimidine derivatives, standard handling precautions should be taken.[2][3][4][5][6] Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[2][4]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to accelerate the degradation of the compound to predict its long-term stability and to identify its degradation products.

Caption: Workflow for Forced Degradation Studies.

Stress Conditions

The following conditions are typically employed in forced degradation studies:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid-state at 80°C and in solution at 60°C.

-

Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 4-hydroxy-5,6-dimethylpyrimidine. This is a common degradation pathway for chloro-substituted pyrimidines.

-

Oxidation: The pyrimidine ring and the methyl groups could be susceptible to oxidation, leading to N-oxides or hydroxylated methyl groups.

-

Photodegradation: UV light could induce homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation pathways.

Analytical Methodology

A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. The use of a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.[7]

Table 3: Hypothetical Forced Degradation Results for this compound (24 hours)

| Stress Condition | % Degradation | Major Degradation Product(s) Identified (Hypothetical) |

| 0.1 M HCl, 60°C | ~5% | 4-Hydroxy-5,6-dimethylpyrimidine |

| 0.1 M NaOH, 60°C | ~25% | 4-Hydroxy-5,6-dimethylpyrimidine |

| 3% H₂O₂, RT | ~10% | Pyrimidine N-oxide derivatives |

| 80°C (Solid) | <1% | No significant degradation |

| 60°C (Solution) | ~2% | Minor hydrolysis product |

| Photostability (ICH Q1B) | ~8% | Complex mixture of photoproducts |

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. The experimental workflows and methodologies described provide a solid foundation for researchers to generate the critical data needed for informed decision-making in drug discovery and development.

It is recommended that:

-

A comprehensive solubility profile in pharmaceutically and industrially relevant solvents be established.

-

Forced degradation studies be conducted to understand the degradation pathways and to develop a robust, stability-indicating analytical method.

-

The identified degradation products be characterized to assess their potential toxicological impact.

By following the principles and protocols laid out in this guide, researchers can build a comprehensive data package for this compound, paving the way for its successful application.

References

-

Solubility of Things. (n.d.). 4,6-dimethylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2017, June 16). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-5,6-dimethylpyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA. This inherent biological relevance has rendered pyrimidine derivatives a highly privileged structural motif in the field of medicinal chemistry. Their versatile reactivity and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutics, including antiviral and anticancer agents. Within this vital class of compounds, 4-Chloro-5,6-dimethylpyrimidine emerges as a key synthetic intermediate, offering a strategic entry point for the structural elaboration and development of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| CAS Number | 67434-65-5 | |

| Appearance | (Not explicitly found in search results) | |

| Melting Point | (Not explicitly found in search results) | |

| Boiling Point | (Not explicitly found in search results) | |

| Solubility | (Not explicitly found in search results) |

Synthesis and Reactivity: A Versatile Building Block

While a specific, detailed synthesis protocol for this compound was not found in the public domain, the synthesis of analogous chlorinated pyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine precursor. A general and widely used method for this transformation is the treatment of a hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction of fundamental importance in the synthesis of functionalized pyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom for displacement by a wide range of nucleophiles.

The Causality of Reactivity in Drug Synthesis

The strategic placement of the chloro group at the 4-position allows for the late-stage introduction of various functionalities. This is a crucial aspect of modern drug discovery, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ability to readily displace the chlorine with amines, thiols, alcohols, and other nucleophiles provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction involving a chloropyrimidine. This protocol should be adapted and optimized for the specific nucleophile and desired product.

Objective: To synthesize a 4-substituted-5,6-dimethylpyrimidine via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

A suitable solvent (e.g., isopropanol, ethanol, or DMF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if the nucleophile is an amine salt.

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, add the nucleophile (1.0-1.2 equivalents).

-

If necessary, add a non-nucleophilic base (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

This protocol provides a foundational method for the derivatization of this compound, a key step in the synthesis of more complex molecules.

Application in Drug Development: A Focus on Kinase Inhibitors

The pyrimidine core is a prevalent feature in a multitude of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The general synthetic route to many 2,4-disubstituted pyrimidine-based kinase inhibitors involves the sequential nucleophilic aromatic substitution of a dichloropyrimidine precursor. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors were not explicitly found, its structure strongly suggests its utility as a building block in this context. The chloro group at the 4-position can be displaced by a variety of amine-containing fragments, which are often crucial for binding to the hinge region of the kinase active site.

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a chloropyrimidine intermediate.

Caption: Generalized workflow for kinase inhibitor synthesis.

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dusts or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Handle in accordance with good industrial hygiene and safety practices.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

Spectroscopic Data

While comprehensive spectroscopic data for this compound was not found, related pyrimidine derivatives have been characterized by various spectroscopic techniques. For a novel or uncharacterized batch of this compound, the following analyses would be essential for structure confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. Its activated chloro-substituent provides a reactive handle for the introduction of diverse molecular fragments, making it an ideal building block for the construction of compound libraries for biological screening. While specific, detailed public-domain information on its synthesis and applications is limited, its structural features strongly suggest its utility in the development of novel therapeutics, especially kinase inhibitors. Researchers and drug development professionals can leverage the fundamental reactivity of this compound to advance their programs and explore new chemical space in the quest for innovative medicines.

References

Note: The following references are for related compounds and general methodologies, as specific literature for this compound was not identified in the provided search results.

- General information on the role of pyrimidine derivatives in medicine can be found in various medicinal chemistry textbooks and review articles.

- Protocols for nucleophilic aromatic substitution on chloroquinolines, which share reactivity principles with chloropyrimidines, can be found on chemical supplier websites such as BenchChem.

- Information on the synthesis of kinase inhibitors often appears in patents and medicinal chemistry journals. General search terms like "pyrimidine kinase inhibitor synthesis" can yield relevant examples.

- Safety data for related chloropyrimidines can be accessed from the websites of chemical suppliers like Fisher Scientific and Sigma-Aldrich.

A Technical Guide to the Biological Potential of 4-Chloro-5,6-dimethylpyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] Among pyrimidine-based synthons, 4-chloro-5,6-dimethylpyrimidine stands out as a particularly valuable starting material. Its activated chlorine atom at the C4 position is amenable to nucleophilic substitution, providing a straightforward entry into a vast chemical space of novel derivatives. This guide offers a technical exploration of the potential biological activities of these derivatives, synthesizing data from the literature to cover their anticancer, antimicrobial, and anti-inflammatory properties. We will detail the underlying mechanisms of action, present established experimental protocols for their evaluation, and provide insights into structure-activity relationships, equipping researchers with the foundational knowledge to harness the potential of this promising chemical scaffold.

The this compound Scaffold: A Gateway to Bioactivity

The utility of the this compound core lies in its chemical architecture. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 position electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, by displacing the chlorine atom. This synthetic accessibility makes it an ideal starting point for generating large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The general synthetic approach is illustrated below, showcasing the core reaction that enables the diversification of this scaffold.

Caption: General workflow for synthesizing 4-substituted-5,6-dimethylpyrimidine derivatives via Nucleophilic Aromatic Substitution (SNAr).

Anticancer Activity: Targeting Cellular Proliferation

Pyrimidine derivatives are well-established as anticancer agents, with notable examples like 5-Fluorouracil being mainstays in chemotherapy.[2] Derivatives of this compound have been explored for their potential to inhibit cancer cell growth through various mechanisms, most notably through the inhibition of protein kinases that are critical for cell signaling and proliferation.[3][4]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cell growth, differentiation, and survival. The pyrimidine scaffold is a "privileged" structure capable of fitting into the ATP-binding pocket of many kinases. By modifying the substituent at the C4 position, derivatives can be designed to achieve high affinity and selectivity for specific kinase targets, such as Aurora kinases or Mitogen- and stress-activated protein kinase 1 (MSK1).[3][5] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified kinase signaling pathway showing inhibition by a pyrimidine derivative.

Data on Anticancer Activity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. While specific data for this compound derivatives is dispersed across numerous studies, the table below illustrates the kind of data generated, using examples from related pyrimidine structures to show typical potency ranges.

| Derivative Class | Cell Line | Activity Metric | Potency (µM) | Reference |

| Aminopyrimidines | Glioblastoma | EC50 | 5 - 8 | [6] |

| Thiazolo[4,5-d]pyrimidines | Colon Cancer (SW620) | Growth % (-63.05) | N/A | [7] |

| Pyrido[2,3-d]pyrimidines | Lung Cancer (A549) | Cytotoxicity | >50% at 100 µM | [8] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][12]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the spectrophotometrical absorbance at a wavelength between 570 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Caption: Standard experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogens

The pyrimidine scaffold is a key component of many antimicrobial agents.[13] The structural diversity achievable from the this compound core allows for the exploration of novel compounds targeting bacteria and fungi.[14][15]

Mechanism of Action

While diverse, a common mechanism for antimicrobial pyrimidines is the inhibition of essential metabolic pathways in the pathogen. For example, they can act as antagonists of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. By blocking this enzyme, the compounds prevent the pathogen from replicating its DNA, leading to a bacteriostatic or bactericidal effect.

Data on Antimicrobial Activity

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16]

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidine | S. aureus (Gram-positive) | 0.48 - 3.91 | [15] |

| Pyrido[2,3-d]pyrimidine | E. coli (Gram-negative) | 0.48 - 3.91 | [15] |

| Azo-pyrimidines | S. aureus | Sensitive | [17] |

| Azo-pyrimidines | E. coli | Sensitive | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][18]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration that inhibits visible growth after incubation.[16]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity, typically a 0.5 McFarland standard.[16][19]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[16] Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[16]

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[18][19]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[16]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[1][20] They can modulate the inflammatory response by inhibiting key enzymes and signaling pathways involved in the production of pro-inflammatory mediators.[20]

Mechanism of Action: Inhibition of Inflammatory Mediators

A primary mechanism for the anti-inflammatory action of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][21] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[22] By inhibiting COX-2, these compounds can reduce inflammation. Additionally, they can suppress the production of other inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages.[20][23]

Data on Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes or the reduction of inflammatory mediators in cell-based assays.

| Derivative Class | Assay | Activity Metric | Potency (IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | IC50 | 0.04 µM | [21] |

| Morpholinopyrimidine | NO Production Inhibition | IC50 | <12.5 µM | [23] |

| Thieno[2,3-d]pyrimidine | PGE2 Reduction (in vivo) | % of Diclofenac | 88% | [22] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The Griess test is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[24] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Step-by-Step Methodology:

-

Cell Culture: Seed a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[24]

-

Pre-treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.[24]

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory trigger) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[24]

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[24]

-

Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite and calculate the percentage of NO inhibition.

Conclusion and Future Perspectives

The this compound scaffold is a synthetically tractable and biologically relevant starting point for the development of novel therapeutic agents. The ease of diversification at the C4 position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against anticancer, antimicrobial, and anti-inflammatory targets. Future research should focus on integrating computational modeling and high-throughput screening to explore the vast chemical space accessible from this core. Furthermore, optimizing the pharmacokinetic properties (ADME) of lead compounds will be crucial for translating in vitro activity into in vivo efficacy. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in modern medicine.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH.

- Broth microdilution. (n.d.). Wikipedia.

- Protocol for Cell Viability Assays. (2022-01-18). BroadPharm.

- Broth Microdilution. (n.d.). MI - Microbiology.

- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025-12-29). ACS Omega.

- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2025-08-07).

- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. (n.d.). Benchchem.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (n.d.). Innovare Academic Sciences.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025-03-07). NC DNA Day Blog.

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.

- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023-06-27). RSC Advances (RSC Publishing). doi:10.1039/D3RA01893H.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances (RSC Publishing).

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025-01-15).

- Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. (n.d.). PubMed.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015-12-19).

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-08-04). ResearchGate.

- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015-08-24). ResearchGate.

- In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (n.d.). PMC - NIH.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022-06-25). PMC - PubMed Central.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.

- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2025-08-07). ResearchGate.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021-02-02). I.R.I.S.

- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). PMC - NIH.

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025-08-07). ResearchGate.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI.

- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmYGYHw1zJBeN-cWw0_Ti0RE_u7plZlH2o11jwwi1EnLGZmeYKgnCUMLF9-XC55cHZwhRxKQxV3sa5wP17kVNLHLhM0QyexjVN9oMYJncb93ZI31RFn2egwIpC4pNj1x253zQ=

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). SciSpace.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. mdpi.com [mdpi.com]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journals.innovareacademics.in [journals.innovareacademics.in]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. researchgate.net [researchgate.net]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 24. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Research

In the fast-paced environment of pharmaceutical research and development, the imperative for scientific advancement must be balanced with an unwavering commitment to safety. This guide serves as a comprehensive technical resource on the safety and handling of 4-Chloro-5,6-dimethylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the causality behind each recommendation, fostering a culture of proactive safety and scientific integrity.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following guidance is synthesized from data on structurally similar compounds, including 4-Amino-5-chloro-2,6-dimethylpyrimidine and 4-Chloro-2,6-dimethylpyrimidine. This approach, grounded in the principles of chemical analogy, provides a robust framework for risk mitigation.

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of safe handling. Based on data from analogous compounds, a comprehensive hazard profile can be constructed.

GHS Hazard Classification (Anticipated)

The following table summarizes the anticipated GHS classification for this compound, based on available data for structurally related molecules.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological data for this compound is limited, the known effects of its analogues provide critical insights:

-

Inhalation: May cause respiratory tract irritation[1][3]. Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and pain[1][2][4]. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and tearing[1][2][4].

-

Ingestion: While specific data is unavailable, ingestion of similar compounds may cause gastrointestinal irritation, nausea, vomiting, and diarrhea[4].

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area[1][2]. A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[5].

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles[6]. | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber)[7]. | Prevents skin contact and absorption. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing[4]. | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated[8]. | Protects against inhalation of harmful airborne particles. |

Hygiene Practices: Mitigating Contamination

-

Wash hands thoroughly after handling and before eating, drinking, or smoking[7][9].

-

Remove contaminated clothing and wash it before reuse[1][7].

-

Avoid eating, drinking, or smoking in laboratory areas[4].

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for minimizing risk and ensuring a safe research environment.

Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.

-

Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools, such as a spatula, for transfers.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all work surfaces and equipment.

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1][5].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][10].

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed container.

-

Storage: Store waste containers in a designated, well-ventilated, and secure area.

-

Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations[1][11]. Do not dispose of down the drain or in regular trash.

Section 4: Emergency Procedures: A Plan for the Unexpected

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][11]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][11]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][11]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12]. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8][9].

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride[5][12].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][9].

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up: Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Section 5: Visualizing Safety Workflows

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE Selection Workflow for this compound.

Emergency Response Decision Tree: Accidental Spill

Caption: Emergency Response Decision Tree for an Accidental Spill.

References

-

Fisher Scientific. (2024). Safety Data Sheet for 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

HIMEDIA. (n.d.). Material Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lgcstandards.com [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. himediadownloads.com [himediadownloads.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Harnessing the Synthetic Potential of 4-Chloro-5,6-dimethylpyrimidine: A Guide to Application and Protocol

An Application Guide for Researchers

Introduction: The Pyrimidine Scaffold and the Role of a Key Intermediate

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability.[1] Within the vast landscape of pyrimidine-based building blocks, 4-Chloro-5,6-dimethylpyrimidine stands out as a versatile and highly valuable intermediate.

The strategic placement of a chlorine atom at the C4 position, activated by the ring's nitrogen atoms, renders it an excellent electrophilic partner for a wide array of nucleophilic substitution and cross-coupling reactions. The adjacent methyl groups at C5 and C6 provide steric and electronic modulation, influencing reaction kinetics and the physicochemical properties of the resulting derivatives, such as solubility and crystal packing.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower effective and innovative molecular design.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful synthetic campaign.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[2] |

| Molecular Weight | 142.58 g/mol | PubChem[2] |

| CAS Number | 4472-45-1 | PubChem[2] |

| Appearance | Solid (Typical) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Safety & Handling Precautions

This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.

-